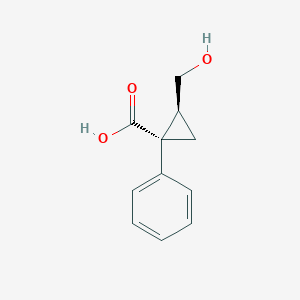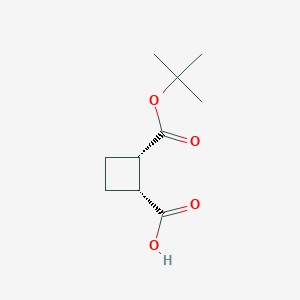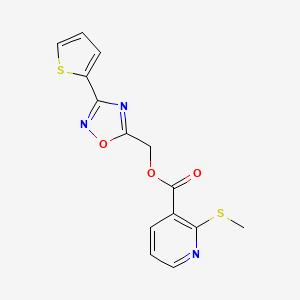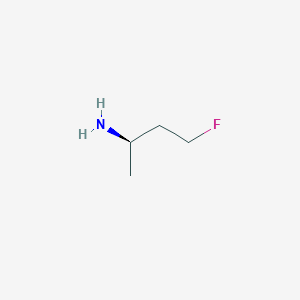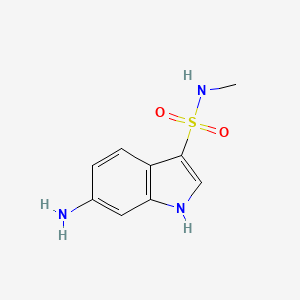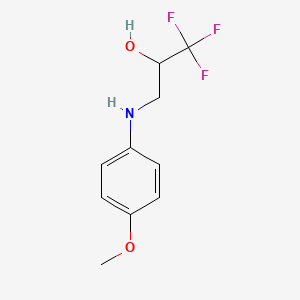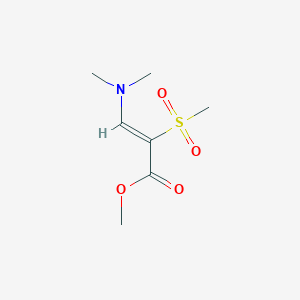![molecular formula C18H22INO4 B13352872 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate is a complex organic compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate involves several steps:
Formation of the Tropane Ring: The tropane ring structure is typically synthesized through a series of cyclization reactions.
Introduction of the Methyl Group: The methyl group at the 8-position is introduced through alkylation reactions.
Attachment of the Phenylpropanoate Group: The phenylpropanoate group is attached through esterification reactions.
Chemical Reactions Analysis
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate undergoes various chemical reactions:
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate can be compared with other similar compounds:
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: This compound shares the tropane ring structure but lacks the phenylpropanoate and iodocarbonyl groups.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but contains a chlorine atom instead of the iodocarbonyl group.
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate: This compound contains an acetate group instead of the phenylpropanoate group.
Properties
Molecular Formula |
C18H22INO4 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-carboniodidoyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H22INO4/c1-20-13-7-8-14(20)10-15(9-13)24-17(21)16(11-23-18(19)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3 |
InChI Key |
LDGIUIRWSXOIAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(COC(=O)I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
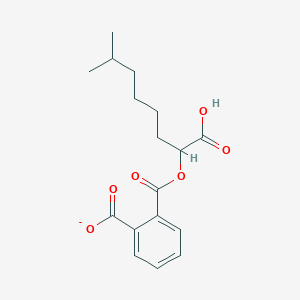

![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)


